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For Researchers, Scientists, and Drug Development Professionals

Abstract
Irpagratinib (also known as ABSK011) is a potent and selective, orally bioavailable,

irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] It is

currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC)

characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for

FGFR4.[7][8][9][10][11] This technical guide provides a comprehensive overview of

Irpagratinib, including its mechanism of action, key preclinical and clinical data, and detailed

experimental protocols relevant to its evaluation.

Introduction
Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited

treatment options for advanced stages.[12] The FGF19-FGFR4 signaling pathway has been

identified as a critical oncogenic driver in a subset of HCC patients, making it a promising

therapeutic target.[3][8][13] Irpagratinib has been developed to specifically target this pathway,

offering a potential precision medicine approach for patients with FGF19-overexpressing

tumors.[7][8][9][10][11]

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12386767?utm_src=pdf-interest
https://www.benchchem.com/product/b12386767?utm_src=pdf-body
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://device.report/m/2a2189ed6368b8f830819039604fd6c18b006afec3a7efa46d75e722373b0c96_pdf
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.medchemexpress.com/irpagratinib.html
https://adisinsight.springer.com/drugs/800055696
https://go.drugbank.com/drugs/DB18732
https://ch.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.researchgate.net/figure/Schematic-representation-of-FGF19-FGFR4-signaling-pathway-involves-in-EMT-process-in-HCC_fig6_283261382
https://www.researchgate.net/figure/FGF-FGFR-signaling-pathways_fig1_305689974
https://www.researchgate.net/figure/Three-protocols-for-hepatocellular-carcinoma-modeling-in-rats-using-DEN-hepatocellular_fig2_379951703
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://www.benchchem.com/product/b12386767?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6601318/
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.researchgate.net/figure/Schematic-representation-of-FGF19-FGFR4-signaling-pathway-involves-in-EMT-process-in-HCC_fig6_283261382
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.00095/full
https://www.benchchem.com/product/b12386767?utm_src=pdf-body
https://ch.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.researchgate.net/figure/Schematic-representation-of-FGF19-FGFR4-signaling-pathway-involves-in-EMT-process-in-HCC_fig6_283261382
https://www.researchgate.net/figure/FGF-FGFR-signaling-pathways_fig1_305689974
https://www.researchgate.net/figure/Three-protocols-for-hepatocellular-carcinoma-modeling-in-rats-using-DEN-hepatocellular_fig2_379951703
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 2230974-62-4

Molecular Formula C28H32F2N6O5

Molecular Weight 570.6 g/mol [2]

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-

dimethoxyphenyl)-8-(3-methoxy-3-

methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-

yl]amino]oxan-4-yl]prop-2-enamide[2]

Synonyms ABSK011, ABSK-011[2]

Mechanism of Action
Irpagratinib is a highly selective and irreversible inhibitor of FGFR4.[1][4] It forms a covalent

bond with the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4

kinase domain.[2][3] This irreversible binding blocks the autophosphorylation of FGFR4 and

subsequently inhibits the downstream signaling cascade.[1][2][4] The selectivity for FGFR4

over other FGFR family members (FGFR1, 2, and 3) is attributed to the unique presence of this

cysteine residue in the FGFR4 active site.[3]

Signaling Pathway
The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell

proliferation. In HCC with FGF19 overexpression, the constitutive activation of this pathway

leads to uncontrolled tumor cell growth and survival. Irpagratinib's inhibition of FGFR4

effectively shuts down this oncogenic signaling.
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FGF19-FGFR4 Signaling Pathway and Irpagratinib's Point of Intervention.
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Preclinical and Clinical Data
In Vitro Potency and Selectivity

Assay Type Target IC50/EC50 Selectivity Reference

Biochemical

Kinase Assay
FGFR4 < 10 nM

> 50-fold vs.

other FGFR

kinases; > 800-

fold vs. other

RTKs

[1]

Cellular Assay

(HCC cells with

FGF19

amplification)

FGFR4-

dependent cell

growth

< 50 nM

> 2000 nM in

FGFR1-

dependent cells

[7]

Clinical Efficacy in Hepatocellular Carcinoma

Clinical
Trial Phase

Treatment
Regimen

Patient
Population

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Reference

Phase I (BID

cohorts)
Monotherapy

FGF19+ HCC

(pre-treated)
40.7% -

Phase II

Combination

with

Atezolizumab

(220mg BID)

FGF19+ HCC 50%

7.0 months

(treatment-

naive), 8.3

months

(pretreated)

[13][14]

Phase II

Combination

with

Atezolizumab

FGF19+ HCC

(pre-treated

with ICI)

50% - [9]
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General experimental workflow for the evaluation of Irpagratinib.

Biochemical Kinase Assay (Mobility Shift Assay)
This protocol is based on the principles of a Caliper-based mobility shift assay to determine the

in vitro potency of Irpagratinib against FGFR4.

Objective: To measure the IC50 of Irpagratinib against recombinant human FGFR4.

Materials:

Recombinant human FGFR4 enzyme

ATP

Fluorescently labeled peptide substrate

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM DTT)

Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

Irpagratinib (serially diluted in DMSO)

Microtiter plates (e.g., 384-well)

Caliper EZ Reader or similar microfluidics-based instrument

Procedure:

Prepare serial dilutions of Irpagratinib in DMSO. Further dilute in assay buffer to the desired

final concentrations.

Add the diluted Irpagratinib solution to the wells of the microtiter plate.

Add the FGFR4 enzyme solution to the wells and incubate briefly.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a

concentration close to its Km for FGFR4).
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Incubate the reaction mixture at room temperature (e.g., 28°C) for a defined period (e.g., 60-

180 minutes).

Terminate the reaction by adding the stop buffer.

Analyze the plate on the Caliper instrument. The instrument measures the ratio of the

phosphorylated product to the unphosphorylated substrate based on their different

electrophoretic mobilities.

Calculate the percent inhibition for each Irpagratinib concentration relative to DMSO

controls.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol outlines a method to assess the effect of Irpagratinib on the viability of HCC

cells.

Objective: To determine the EC50 of Irpagratinib in FGF19-overexpressing HCC cell lines.

Materials:

FGF19-overexpressing HCC cell line (e.g., Hep3B, HuH-7)

Cell culture medium and supplements

Opaque-walled 96-well or 384-well plates

Irpagratinib (serially diluted in culture medium)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:
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Seed the HCC cells in the opaque-walled multiwell plates at a predetermined optimal density

and allow them to adhere overnight.

Treat the cells with serial dilutions of Irpagratinib. Include wells with vehicle (DMSO) as a

negative control and a known cytotoxic compound as a positive control.

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture

conditions (37°C, 5% CO2).

Equilibrate the plates to room temperature for approximately 30 minutes.

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent viability for each Irpagratinib concentration relative to the vehicle-

treated control cells.

Determine the EC50 value by plotting the data using a non-linear regression curve fit.

Hepatocellular Carcinoma Xenograft Model
This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate

the in vivo efficacy of Irpagratinib.

Objective: To assess the anti-tumor activity of orally administered Irpagratinib in an HCC

xenograft model.

Materials:

Immunodeficient mice (e.g., NOD/SCID or nude mice)
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HCC cell line with FGF19 overexpression

Matrigel or similar extracellular matrix

Irpagratinib formulation for oral gavage

Vehicle control for oral gavage

Calipers for tumor measurement

Procedure:

Harvest the HCC cells from culture and resuspend them in a mixture of sterile PBS and

Matrigel.

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer Irpagratinib orally to the treatment group at predetermined doses and schedules

(e.g., once or twice daily). Administer the vehicle to the control group.

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Monitor the body weight and overall health of the mice throughout the study as an indicator

of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Compare the tumor growth between the Irpagratinib-treated and vehicle-treated groups to

determine the anti-tumor efficacy.

Conclusion
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Irpagratinib is a promising, highly selective FGFR4 inhibitor with demonstrated preclinical and

clinical activity in hepatocellular carcinoma characterized by FGF19 overexpression. Its

irreversible mechanism of action and high selectivity offer the potential for a targeted and

effective therapeutic option for this patient population. The experimental protocols outlined in

this guide provide a framework for the continued investigation and characterization of

Irpagratinib and other novel kinase inhibitors in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12386767#irpagratinib-cas-number-2230974-62-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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